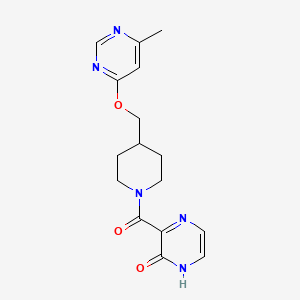
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one is an intriguing molecule. Its complex structure suggests a versatility that could make it valuable in multiple scientific fields. This compound is characterized by its aromatic pyrimidine and pyrazine rings, and its piperidine backbone, which often indicates biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one can be achieved through multi-step organic reactions. Starting from commercially available materials, a common pathway might involve:
Formation of the piperidine-1-carbonyl intermediate: via reaction of piperidine with a carbonyl chloride under basic conditions.
Attachment of the 6-methylpyrimidin-4-yl group: through nucleophilic substitution with an appropriate pyrimidine halide.
Cyclization to form the pyrazin-2(1H)-one: ring, possibly through a condensation reaction involving appropriate heterocyclic precursors.
Industrial Production Methods
For industrial production, efficiency and yield are paramount. Optimizing the reaction conditions, such as temperature, solvent, and catalysts, as well as scaling up the synthesis process, would be crucial. Continuous flow chemistry or biocatalytic methods might be explored to enhance the sustainability and cost-effectiveness of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one can undergo several types of chemical reactions:
Oxidation and Reduction: : Though its aromatic rings are relatively stable, the piperidine and pyrazine components can undergo oxidation.
Substitution: : The methyl groups and nitrogen atoms make good targets for electrophilic or nucleophilic substitution reactions.
Cycloaddition: : Due to the presence of multiple heteroatoms, cycloaddition reactions can yield diverse structures.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or PCC can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (like palladium on carbon) can be employed.
Substitution: : Nucleophiles (like sodium methoxide) or electrophiles (like acyl chlorides) can be used under mild conditions.
Major Products
Depending on the reaction conditions and reagents, the products can range from functionalized derivatives to ring-opened or expanded heterocycles. This variability offers a broad platform for further chemical exploration.
Wissenschaftliche Forschungsanwendungen
This compound's structural features make it a candidate for various scientific applications:
Chemistry: : As a scaffold for the synthesis of novel heterocycles.
Biology: : Potential bioactive molecule for enzyme inhibition or receptor binding studies.
Medicine: : Could be investigated as a lead compound for drug discovery, especially for its potential roles in anti-inflammatory or anticancer therapies.
Industry: : Possible applications in material science, given the stability and reactivity of its aromatic rings.
Wirkmechanismus
Molecular Targets and Pathways
The precise mechanism of action for any biological application will depend on its specific interactions with molecular targets. The compound could:
Bind to enzymes: : Inhibit or modify enzyme activity through covalent or non-covalent interactions.
Interact with receptors: : Modulate receptor activity by mimicking or blocking the natural ligand.
Disrupt cellular pathways: : Alter cellular functions by interfering with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)oxazolidin-2-one: : Shares the core structure but with an oxazolidinone ring instead of a pyrazinone, offering a different reactivity profile.
6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazol-2(1H)-one: : Pyrazole instead of pyrazine, potentially altering biological activity.
3-(4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one: : Chlorine substitution in the pyrimidine ring could change its reactivity and interactions.
Uniqueness
The unique combination of pyrimidine, pyrazine, and piperidine in 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one provides it with a distinct set of chemical and biological properties that sets it apart from other related compounds
Eigenschaften
IUPAC Name |
3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-8-13(20-10-19-11)24-9-12-2-6-21(7-3-12)16(23)14-15(22)18-5-4-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARHQISACYEXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=NC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














